5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

Description

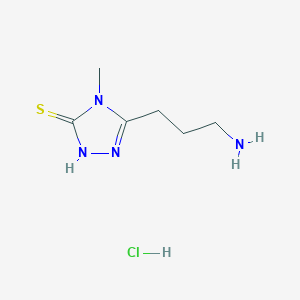

Chemical Structure and Properties 5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride (CAS: 1808449-93-5) is a triazole derivative characterized by:

Properties

IUPAC Name |

3-(3-aminopropyl)-4-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S.ClH/c1-10-5(3-2-4-7)8-9-6(10)11;/h2-4,7H2,1H3,(H,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTILVSKYFPVVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

Introduction of the Aminopropyl Group: The aminopropyl group can be introduced through a nucleophilic substitution reaction using 3-chloropropylamine hydrochloride. This reaction is typically carried out in an organic solvent such as ethanol or methanol.

Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Formation of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Disulfides are formed as major products.

Reduction: Amines are formed as major products.

Substitution: Substituted triazole derivatives are formed as major products.

Scientific Research Applications

Synthesis Pathways

The synthesis of 5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride typically involves several steps:

- Formation of the Triazole Core : The initial step often includes the reaction of hydrazine derivatives with carbon disulfide to form a dithiocarbazinate intermediate.

- Cyclization : This intermediate undergoes cyclization to form the triazole ring.

- Thiol Introduction : The thiol group is introduced through reactions with thioglycolic acid or similar reagents.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound has shown promising results against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

In a study by Gumrukcuoglu et al., several triazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds similar to 5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibited significant inhibition against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

The minimum inhibitory concentrations (MICs) were determined using agar diffusion methods, showing effective antimicrobial properties of the synthesized compounds .

Pharmaceutical Applications

The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its potential applications include:

- Antifungal Agents : Due to its triazole structure, it can inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis.

- Antibacterial Agents : Its ability to disrupt bacterial cell wall synthesis positions it as a candidate for new antibiotics .

Agrochemical Applications

Triazoles are also utilized in agricultural chemistry as fungicides and herbicides. The compound can be explored for its effectiveness in protecting crops against fungal infections, thus contributing to sustainable agricultural practices.

Summary of Findings

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Antimicrobial | Bacterial and fungal infections | Significant activity against multiple strains |

| Pharmaceutical | Potential antifungal and antibacterial agents | Effective inhibition of target enzymes |

| Agrochemical | Fungicides for crop protection | Promising results in preventing fungal growth |

Mechanism of Action

The mechanism of action of 5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids. It can inhibit enzyme activity by binding to the active site or allosteric site. It can also interact with receptors to modulate their activity.

Pathways Involved: The compound can affect various biochemical pathways, including signal transduction, gene expression, and metabolic pathways. It can modulate the activity of key enzymes and proteins involved in these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Solubility The target compound’s 3-aminopropyl group and hydrochloride salt improve water solubility (~50–100 mg/mL in water), whereas analogs like Yucasin (chlorophenyl) or adamantyl derivatives exhibit lower solubility (<10 mg/mL) due to hydrophobic substituents .

Biological Activity

- Yucasin : Inhibits auxin biosynthesis via YUC protein binding (IC₅₀ ~1–5 µM), leveraging the chlorophenyl group for hydrophobic interactions .

- Indole- and Pyrrole-Containing Analogs : Demonstrated kinase inhibition (e.g., anaplastic lymphoma kinase) in silico, attributed to π-π stacking with aromatic residues .

- Target Compound : The primary amine may enable conjugation or ionic interactions, suggesting utility in targeting amine-sensitive enzymes (e.g., proteases or oxidases) .

Synthetic Routes Most triazole-thiols are synthesized via nucleophilic substitution (e.g., alkylation of thiols with halides in DMF/K₂CO₃). The target compound likely follows similar protocols but introduces the aminopropyl group via reagents like 3-aminopropyl chloride .

Physicochemical Properties logP: The target compound’s logP (estimated ~0.5) is lower than chlorophenyl (logP ~3.5) or adamantyl (logP ~4.0) analogs, favoring improved bioavailability . Thermal Stability: Hydrochloride salts typically exhibit higher melting points (>200°C) compared to non-ionic analogs (~150–180°C) .

Biological Activity

5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This compound is part of a larger family known for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C₇H₁₃N₄S·HCl. The compound features a triazole ring system linked to an amino group and a thiol functional group, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. For instance:

- Synthesis and Testing : A study synthesized various S-substituted derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for effective compounds .

- Structure-Activity Relationship : The research indicated that modifications on the sulfur atom did not significantly affect the antimicrobial efficacy among the tested derivatives . This suggests that while structural changes can enhance potency, the core triazole-thiol structure remains vital for activity.

Antifungal Activity

The compound's antifungal potential was also explored:

- Testing Against Fungi : The same derivatives were tested against Candida albicans, showing promising antifungal activity with MIC values similar to those observed in bacterial tests . This dual activity underscores the versatility of triazole derivatives in combating microbial infections.

Case Studies

- Triazole Derivatives in Drug Development : A comprehensive study focused on the synthesis of triazole derivatives aimed at developing new antimicrobial agents. The results demonstrated that certain modifications led to enhanced activity against resistant strains of bacteria .

- Anticancer Properties : Research has also indicated that triazole derivatives exhibit anticancer properties. For example, some studies have shown that these compounds can inhibit cancer cell proliferation in vitro, although specific data on this compound remains limited .

Summary of Biological Activities

| Activity Type | Pathogen/Target | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 31.25 - 62.5 | Effective against gram-positive bacteria |

| Antimicrobial | Escherichia coli | 31.25 - 62.5 | Effective against gram-negative bacteria |

| Antifungal | Candida albicans | 31.25 - 62.5 | Demonstrated antifungal activity |

| Anticancer | Various cancer cell lines | Not specified | Potential for inhibiting cancer cell growth |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via alkylation of the triazole-thiol precursor followed by hydrochlorination. Key steps include optimizing reaction time, solvent selection (e.g., chloroform-ethanol mixtures), and purification via recrystallization . Intermediate characterization requires elemental analysis, ¹H-NMR, and LC-MS to confirm functional groups and molecular weight . For example, ¹H-NMR can verify the presence of the aminopropyl chain (δ 2.5–3.0 ppm for NH₂ and CH₂ groups) .

Q. Which analytical techniques are most effective for confirming the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- Elemental analysis to validate empirical formulas (e.g., C, H, N, S content) .

- IR spectroscopy to identify thiol (-SH) and amine (-NH₂) stretches (~2500 cm⁻¹ and 3300–3500 cm⁻¹, respectively) .

- Chromatography (HPLC or TLC) to assess purity and detect side products .

Q. How can researchers design a scalable synthesis protocol while minimizing impurities?

- Methodological Answer : Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for triazole-thiol derivatives .

- Temperature control : Maintain temperatures below 80°C to prevent decomposition of the thiol group .

- Purification : Use column chromatography with silica gel or reverse-phase HPLC for high-purity yields .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound, and what validation methods are recommended?

- Methodological Answer :

- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding with the thiol and aminopropyl groups .

- Validation : Cross-validate docking results with experimental assays (e.g., enzyme inhibition or cytotoxicity tests). For example, if docking predicts binding to a kinase, perform in vitro kinase inhibition assays .

- ADME analysis : Use tools like SwissADME to predict pharmacokinetic properties, such as solubility and bioavailability .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate force fields : Adjust docking parameters (e.g., grid size, ligand flexibility) to better reflect physiological conditions .

- Synthesize analogs : Modify the aminopropyl or methyl groups to test structure-activity relationships (SAR). For instance, replacing the methyl group with bulkier substituents may enhance binding affinity .

- Multi-technique validation : Combine isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify binding thermodynamics .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare ¹H-NMR data with analogs (e.g., 5-(4-chlorophenyl)-triazole-thiol derivatives) to confirm chemical shifts .

- High-resolution MS : Use HRMS to resolve ambiguities in molecular ion peaks .

- X-ray crystallography : If feasible, obtain single-crystal structures to unambiguously confirm bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.